N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide is a complex organic compound that features a benzodiazole ring, an azetidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the benzodiazole and azetidine intermediates. The benzodiazole ring can be synthesized through a cyclization reaction involving ortho-diamines and carboxylic acids. The azetidine ring is often prepared via cyclization of appropriate amine precursors.
The final step involves coupling the benzodiazole and azetidine intermediates with an acetamide group under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or azetidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and azetidine rings can interact with active sites or binding pockets, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole share structural similarities with the benzodiazole ring.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and 1-azetidinecarboxamide are structurally related to the azetidine ring.
Uniqueness
N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide is unique due to the combination of its benzodiazole and azetidine rings, along with the acetamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler benzodiazole or azetidine derivatives.
Properties
Molecular Formula |
C23H26N4O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4-[3-(2-tert-butylbenzimidazol-1-yl)azetidine-1-carbonyl]phenyl]acetamide |
InChI |
InChI=1S/C23H26N4O2/c1-15(28)24-17-11-9-16(10-12-17)21(29)26-13-18(14-26)27-20-8-6-5-7-19(20)25-22(27)23(2,3)4/h5-12,18H,13-14H2,1-4H3,(H,24,28) |
InChI Key |
VIYRYJRWAJKETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.